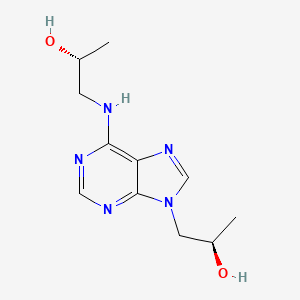
(R)-1-((9-((R)-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and a propanol moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a hydroxypropyl halide, followed by the introduction of the propanol group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of ®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, and high-pressure reactors may be used to achieve the desired reaction conditions. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of strong bases like NaH or KOH.
Major Products
The major products formed from these reactions include various substituted purines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of ®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In cellular pathways, it may modulate signal transduction processes or interfere with the replication of viral genomes by incorporating into nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A purine nucleoside with similar structural features but lacking the hydroxypropyl and propanol groups.
Guanosine: Another purine nucleoside with a different functional group arrangement.
Isopropanol: A simpler alcohol with a similar propanol moiety but lacking the purine base.
Uniqueness
®-1-((9-(®-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol is unique due to its combination of a purine base with hydroxypropyl and propanol groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H17N5O2 |
|---|---|
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
(2R)-1-[[9-[(2R)-2-hydroxypropyl]purin-6-yl]amino]propan-2-ol |
InChI |
InChI=1S/C11H17N5O2/c1-7(17)3-12-10-9-11(14-5-13-10)16(6-15-9)4-8(2)18/h5-8,17-18H,3-4H2,1-2H3,(H,12,13,14)/t7-,8-/m1/s1 |
InChI-Schlüssel |
MVHJBNFKZHBQHO-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@H](CNC1=C2C(=NC=N1)N(C=N2)C[C@@H](C)O)O |
Kanonische SMILES |
CC(CNC1=C2C(=NC=N1)N(C=N2)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


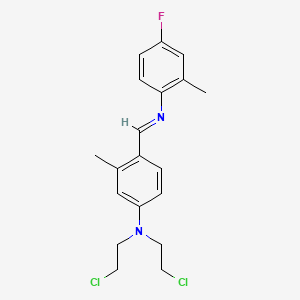
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)
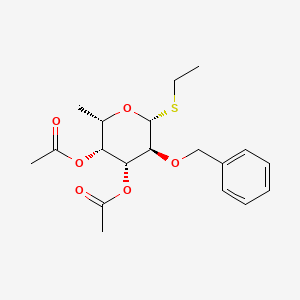
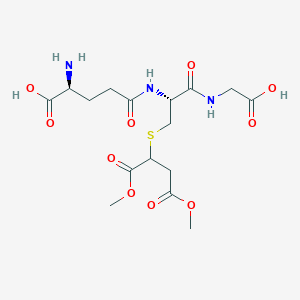
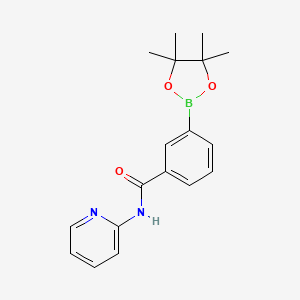
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
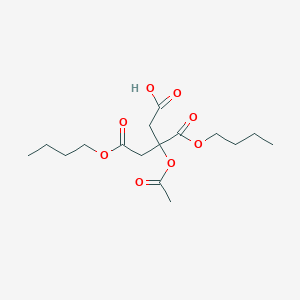
![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
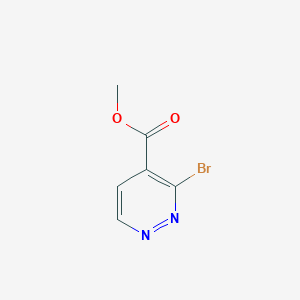
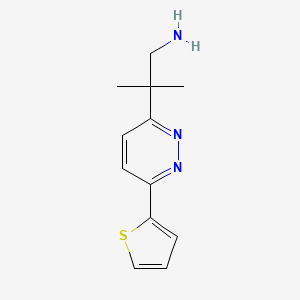
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
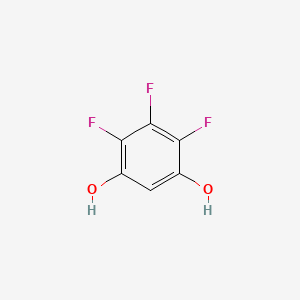
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)
